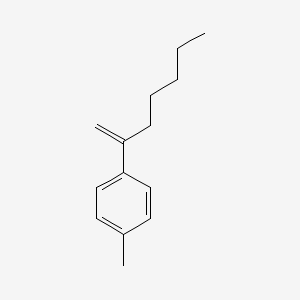
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine is a complex organic compound characterized by its unique structure, which includes a benzodithiine core with diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: Both electrophilic and nucleophilic substitutions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.
Scientific Research Applications
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research may investigate its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine exerts its effects involves interactions with molecular targets. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
1,45,8-Dimethanonaphthalene: This compound shares a similar core structure but lacks the diphenyl substituents.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar cyclic structure but differ in their functional groups and substituents.
Uniqueness
The uniqueness of 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine lies in its specific arrangement of diphenyl groups and the benzodithiine core, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
108175-91-3 |
|---|---|
Molecular Formula |
C21H18S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4,5-diphenyl-3,6-dithiatricyclo[6.2.1.02,7]undeca-4,9-diene |
InChI |
InChI=1S/C21H18S2/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)23-21-17-12-11-16(13-17)20(21)22-18/h1-12,16-17,20-21H,13H2 |
InChI Key |
LLZDEMVCXNBTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
